molecular formula C13H23N3O3 B1382144 tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate CAS No. 1803607-33-1

tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate

Cat. No.: B1382144
CAS No.: 1803607-33-1
M. Wt: 269.34 g/mol
InChI Key: ZHCIDXZZLYTWGU-UHFFFAOYSA-N
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Description

Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate is a complex organic compound that features a tert-butyl carbamate group, a hydroxy group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amine group with a tert-butyl carbamate, followed by the introduction of the pyrazole moiety through a series of coupling reactions. The hydroxy group is then introduced via selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the pyrazole ring may produce a dihydropyrazole derivative.

Scientific Research Applications

Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate involves its interaction with specific molecular targets. The pyrazole moiety may bind to enzymes or receptors, modulating their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the pyrazole moiety.

    N-Boc-hydroxylamine: Contains a tert-butyl carbamate group but differs in the rest of the structure.

Uniqueness

Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate is unique due to the presence of both the pyrazole moiety and the hydroxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pyrazole moiety. Its molecular formula is C13H20N2O3C_{13}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 252.31 g/mol. The specific arrangement of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease (AD). In vitro studies have shown that it can reduce the levels of amyloid-beta (Aβ) and decrease β-secretase activity, which are critical factors in AD pathogenesis .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is vital for combating oxidative stress in cells. This property is linked to its ability to scavenge free radicals and reduce inflammation markers such as TNF-α in astrocytes .

3. Potential Anti-Cancer Properties

Preliminary studies suggest that this compound may have anti-cancer effects. It has been shown to inhibit cell proliferation in certain cancer cell lines, indicating a possible role in cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound inhibits β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), thus reducing Aβ production.
  • Reduction of Oxidative Stress : By acting as an antioxidant, it mitigates oxidative damage in neuronal cells, potentially preserving cognitive function.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

StudyFindings
Study 1 Demonstrated neuroprotective effects in vitro against Aβ-induced toxicity.
Study 2 Showed potential anti-cancer activity with reduced proliferation in cancer cell lines.
Study 3 Highlighted antioxidant properties that contribute to cellular protection against oxidative stress.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3-(2-methylpyrazol-3-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,10,17H,7-9H2,1-4H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCIDXZZLYTWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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